Abietatriene

Beschreibung

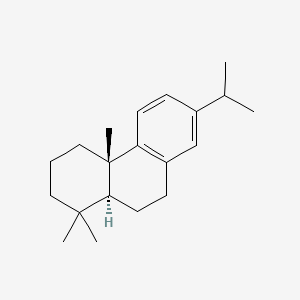

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C20H30 |

|---|---|

Molekulargewicht |

270.5 g/mol |

IUPAC-Name |

(4aS,10aS)-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene |

InChI |

InChI=1S/C20H30/c1-14(2)15-7-9-17-16(13-15)8-10-18-19(3,4)11-6-12-20(17,18)5/h7,9,13-14,18H,6,8,10-12H2,1-5H3/t18-,20+/m0/s1 |

InChI-Schlüssel |

QUUCYKKMFLJLFS-AZUAARDMSA-N |

SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C)C |

Isomerische SMILES |

CC(C)C1=CC2=C(C=C1)[C@]3(CCCC([C@@H]3CC2)(C)C)C |

Kanonische SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C)C |

Synonyme |

ar-abietatriene |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Abietatriene: A Comprehensive Technical Guide on its Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abietatriene, a tricyclic diterpene hydrocarbon, is a significant natural product found in the resin of various conifers and has garnered considerable interest within the scientific community. Its rigid, hydrophobic skeleton serves as a foundational structure for a diverse array of biologically active abietane (B96969) diterpenoids. This technical guide provides an in-depth analysis of the physicochemical properties of this compound, details the experimental methodologies for their determination, and explores its key biological activities, including its anticancer and anti-inflammatory effects, with a focus on the underlying signaling pathways.

Physicochemical Properties of this compound

The physicochemical characteristics of this compound are fundamental to its biological activity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₀ | [1][2] |

| Molecular Weight | 270.46 g/mol | [1][2] |

| Boiling Point | 345.00 to 346.00 °C at 760 mmHg (estimated) | [3] |

| Melting Point | 56-57 °C (for the related compound (+)-8,11,13-Abietatrien-12-ol) | [4] |

| Vapor Pressure | 0.000060 mmHg at 25 °C (estimated) | [3] |

| Flash Point | 160.20 °C (320.00 °F) (estimated) | [3] |

| logP (Octanol-Water Partition Coefficient) | 7.1 to 8.204 (estimated) | [1][3] |

| Water Solubility | 0.004297 mg/L at 25 °C (estimated) | [3] |

| Solubility | Soluble in alcohol | [3] |

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is crucial for its application in research and drug development. The following section outlines the general experimental protocols for measuring key parameters.

Determination of Boiling Point by Distillation

The boiling point of high-molecular-weight, thermally stable compounds like this compound can be determined by distillation.[5]

Principle: Distillation separates components of a liquid mixture based on differences in their volatilities. The boiling point is the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid.

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

Procedure:

-

Place a known volume of purified this compound into the distillation flask, along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Begin heating the flask gently with the heating mantle.

-

Record the temperature at which the liquid begins to boil and the first drop of condensate falls into the receiving flask.

-

The temperature should remain constant during the distillation of the pure compound; this constant temperature is the boiling point.

Determination of logP by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity. RP-HPLC provides a rapid and reliable method for its estimation.[6][7][8][9][10]

Principle: The retention time of a compound on a nonpolar stationary phase in RP-HPLC is related to its lipophilicity. A calibration curve is generated using standard compounds with known logP values, and the logP of the test compound is determined by interpolation.

Apparatus: HPLC system with a pump, injector, C18 column, UV detector, and data acquisition software.

Procedure:

-

Prepare a mobile phase, typically a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water/buffer.

-

Prepare standard solutions of compounds with a range of known logP values.

-

Prepare a solution of this compound in a suitable solvent.

-

Inject the standard solutions and the this compound solution into the HPLC system.

-

Record the retention time for each compound.

-

Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time.

-

Plot log(k') versus the known logP values for the standard compounds to generate a calibration curve.

-

Determine the logP of this compound by interpolating its log(k') value on the calibration curve.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of this compound and its derivatives.

Sample Preparation and Analysis:

-

Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Process the data to obtain chemical shifts (δ), coupling constants (J), and integration values, which provide detailed information about the molecular structure. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for more complex structural assignments.[11]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to separate and identify volatile compounds like this compound.[12][13][14][15]

Sample Preparation and Analysis:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

-

Inject a small volume of the solution into the GC-MS system.

-

The sample is vaporized and separated on a capillary column based on its boiling point and polarity.

-

The separated components are then ionized and fragmented in the mass spectrometer.

-

The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify this compound by comparison with spectral libraries.

Biological Activities and Signaling Pathways

This compound and its derivatives have demonstrated a range of biological activities, with anticancer and anti-inflammatory properties being of particular interest.

Anticancer Activity: Induction of Apoptosis and PI3K/Akt/mTOR Pathway Inhibition

Abietane diterpenes have been shown to induce cytotoxic effects in various cancer cell lines.[16][17][18][19] One of the primary mechanisms is the induction of apoptosis, or programmed cell death, often through the intrinsic (mitochondrial) pathway. Furthermore, abietanes can modulate the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.

References

- 1. This compound | C20H30 | CID 6432211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. ar-abietatriene, 19407-28-4 [thegoodscentscompany.com]

- 4. chembk.com [chembk.com]

- 5. Abietadiene (CAS 35241-40-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 9. hysz.nju.edu.cn [hysz.nju.edu.cn]

- 10. ecetoc.org [ecetoc.org]

- 11. scielo.br [scielo.br]

- 12. Analysis of Terpenes in Cannabis Flower via LI-Syringe-GC-MS [restek.com]

- 13. ssi.shimadzu.com [ssi.shimadzu.com]

- 14. agilent.com [agilent.com]

- 15. gcms.cz [gcms.cz]

- 16. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Natural Sources and Distribution of Abietatriene in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abietatriene, a tricyclic diterpene, is a key precursor in the biosynthesis of a wide array of biologically active abietane-type diterpenoids. These compounds, found predominantly in the plant kingdom, have garnered significant interest from the pharmaceutical and chemical industries due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic activities. This technical guide provides a comprehensive overview of the natural sources, distribution within plant tissues, and biosynthetic pathways of this compound. It further details experimental protocols for the extraction, isolation, and quantification of this important phytochemical, and illustrates the key biosynthetic and signaling pathways involved in its production. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and plant biochemistry.

Natural Sources and Distribution of this compound

This compound and its derivatives are widely distributed throughout the plant kingdom, with a notable prevalence in conifers and a significant presence in several families of flowering plants.

1.1. Conifers (Gymnosperms)

Conifers are the most prolific producers of this compound and related abietane (B96969) diterpenoids. These compounds are major constituents of oleoresin, a viscous secretion that plays a crucial role in the plant's defense against herbivores and pathogens.[1] Oleoresin is a complex mixture of turpentine (B1165885) (volatile monoterpenes and sesquiterpenes) and rosin (B192284) (non-volatile diterpene resin acids).[1] this compound is a key intermediate in the formation of abietic acid and other resin acids.

Key conifer families known to produce this compound include:

-

Pinaceae: This family, which includes pines (Pinus), firs (Abies), spruces (Picea), and larches (Larix), is a primary source of abietane diterpenoids. The oleoresin is typically found in specialized anatomical structures called resin ducts, which are distributed throughout the plant, including the stem, roots, and needles.[1] The production of these compounds can be significantly upregulated in response to wounding or insect attack.[2]

-

Cupressaceae: This family, which includes cypresses (Cupressus), junipers (Juniperus), and thujas (Thuja), also contains this compound and its derivatives.

-

Podocarpaceae: Species within this family are also known to synthesize abietane diterpenoids.

1.2. Flowering Plants (Angiosperms)

Several families of flowering plants are also recognized as sources of this compound and its oxygenated derivatives. In these plants, these compounds are often found in glandular trichomes on the surfaces of leaves and stems, or in the roots.

Prominent angiosperm families include:

-

Lamiaceae: This is a large and chemically diverse family that includes many aromatic herbs. Several genera, such as Salvia (sage), Rosmarinus (rosemary), and Plectranthus, are rich sources of abietane diterpenoids.[3] In these plants, this compound is a precursor to medicinally important compounds like carnosic acid and ferruginol (B158077).

-

Asteraceae: Some members of the sunflower family have been reported to produce abietane diterpenoids.

-

Verbenaceae: This family also contains species that synthesize these compounds.

1.3. Distribution within Plant Tissues

The distribution of this compound within a plant is often tissue-specific and can be influenced by developmental stage and environmental factors.

-

Conifers: In conifers, the highest concentrations of this compound precursors and derivatives are typically found in the oleoresin of the stem wood and bark.[1] Wounding of the stem leads to a significant increase in the biosynthesis and accumulation of these compounds at the site of injury.[2]

-

Lamiaceae: In Salvia and Rosmarinus species, abietane diterpenoids are often concentrated in the leaves and aerial parts, where they are synthesized in glandular trichomes. However, some species also accumulate these compounds in their roots.[3] For instance, a study on Algerian Salvia microphylla detected this compound in the essential oil of the stems.[4]

Quantitative Data on this compound and Related Compounds

The concentration of this compound and its derivatives can vary significantly depending on the plant species, tissue type, geographical location, and environmental conditions. The following table summarizes some of the available quantitative data for this compound and closely related abietane diterpenoids. It is important to note that direct quantification of this compound is less common in the literature than that of its more stable, oxygenated derivatives like abietic acid and carnosic acid.

| Plant Species | Family | Tissue | Compound(s) Quantified | Concentration | Analytical Method | Reference(s) |

| Pinus nigra | Pinaceae | Heartwood | Abietic acid, Neoabietic acid, Palustric acid, Pimaric acid, Dehydroabietic acid | Abietic acid: 76.77 mg/gdhw, Palustric acid: 47.94 mg/gdhw, Neoabietic acid: 39.34 mg/gdhw | 1H-NMR | [5] |

| Pinus sylvestris | Pinaceae | Heartwood | Pinosylvin, Pinosylvin monomethyl ether, Resin acids | - | HPLC, NMR | [6] |

| Salvia microphylla | Lamiaceae | Stems | This compound, Ferruginol | 0.44% of essential oil | GC-MS | [4] |

| Salvia officinalis | Lamiaceae | Aerial parts | β-eudesmol, camphene, trans-β-ocimene | - | GC-MS | [7] |

| Rosmarinus officinalis | Lamiaceae | Leaves | Rosmarinic acid | 214.86 ± 0.60 µg/mL in extract | HPLC | [8] |

| Abies grandis | Pinaceae | Stem | Monoterpenes and Diterpene resin acids | - | GC-MS | [1] |

Note: Concentrations are reported as found in the cited literature and may be expressed in different units. "dhw" denotes dry heartwood weight. "-" indicates that while the compound was identified, specific quantitative data for this compound was not provided in the abstract.

Biosynthesis of this compound

The biosynthesis of this compound proceeds via the terpenoid pathway, starting from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

3.1. General Diterpene Biosynthesis

Four molecules of IPP are sequentially added to DMAPP to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP). This initial part of the pathway is common to all diterpenoid biosynthesis.

3.2. Biosynthesis in Conifers

In conifers such as firs and pines, the biosynthesis of this compound is catalyzed by a bifunctional enzyme called abietadiene synthase (AS). This enzyme possesses two distinct active sites and catalyzes a two-step cyclization of GGPP.

-

Protonation-initiated cyclization: In the first active site, GGPP is cyclized to form the bicyclic intermediate (+)-copalyl diphosphate (B83284) ((+)-CPP).

-

Ionization-initiated cyclization and rearrangement: The (+)-CPP intermediate is then channeled to the second active site where it undergoes a further cyclization and rearrangement cascade to form a mixture of abietadiene isomers, including abieta-7,13-diene, levopimaradiene, and neoabietadiene. These abietadienes are the direct precursors to this compound and the corresponding resin acids. Subsequent oxidation steps, often catalyzed by cytochrome P450 monooxygenases, lead to the formation of abietadienol, abietadienal, and finally abietic acid.

3.3. Biosynthesis in Lamiaceae

In members of the Lamiaceae family, the pathway to this compound involves a different set of enzymes.

-

Cyclization of GGPP: GGPP is first cyclized by a copalyl diphosphate synthase (CPPS) to form (+)-copalyl diphosphate.

-

Formation of Miltiradiene (B1257523): A second enzyme, miltiradiene synthase, then converts (+)-CPP to the tricyclic diterpene, miltiradiene.

-

Aromatization to this compound: Miltiradiene can then undergo spontaneous, non-enzymatic oxidation to form the aromatic this compound. This aromatization can also be facilitated by enzymatic activity in some species. Subsequent hydroxylations, often catalyzed by cytochrome P450 enzymes, lead to the formation of various phenolic abietane diterpenoids like ferruginol and carnosic acid.

Caption: Biosynthetic pathways of this compound in conifers and Lamiaceae.

Regulation of this compound Biosynthesis by Jasmonate Signaling

The production of this compound and other defensive diterpenoids is often induced by biotic and abiotic stresses. The jasmonate signaling pathway plays a central role in mediating these induced defense responses.

Jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are plant hormones that accumulate upon wounding or pathogen attack. The perception of these signals initiates a signaling cascade that leads to the upregulation of genes involved in secondary metabolite biosynthesis.

The core of the jasmonate signaling pathway involves the following components:

-

Perception: Jasmonoyl-isoleucine (JA-Ile), the bioactive form of jasmonate, is perceived by the F-box protein CORONATINE INSENSITIVE1 (COI1).

-

Derepression of Transcription: In the absence of JA-Ile, JASMONATE ZIM-domain (JAZ) proteins repress the activity of transcription factors such as MYC2. The binding of JA-Ile to COI1 leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome.

-

Transcriptional Activation: The degradation of JAZ repressors releases transcription factors like MYC2, which can then activate the expression of jasmonate-responsive genes. These include genes encoding enzymes in the this compound biosynthetic pathway, such as GGPP synthase, abietadiene synthase (in conifers), and CPPS (in Lamiaceae).

Caption: Jasmonate signaling pathway regulating this compound biosynthesis.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials.

5.1. Extraction of this compound

Soxhlet extraction is a robust and efficient method for the extraction of diterpenes from solid plant matrices.

Protocol: Soxhlet Extraction

-

Sample Preparation:

-

Dry the plant material (e.g., leaves, bark, roots) at room temperature or in an oven at a low temperature (40-50 °C) to a constant weight.

-

Grind the dried plant material into a fine powder using a mechanical grinder or mortar and pestle. A smaller particle size increases the surface area for extraction.

-

-

Apparatus and Reagents:

-

Soxhlet extractor apparatus (including boiling flask, extraction chamber, and condenser).

-

Heating mantle.

-

Cellulose (B213188) extraction thimbles.

-

Rotary evaporator.

-

Extraction solvent: n-hexane or petroleum ether are suitable non-polar solvents for the extraction of this compound. Methanol can also be used for a broader extraction of diterpenoids.[9]

-

Anhydrous sodium sulfate (B86663) (optional, for drying the extract).

-

-

Procedure:

-

Accurately weigh 20-50 g of the powdered plant material and place it into a cellulose extraction thimble.

-

Place the thimble inside the extraction chamber of the Soxhlet apparatus.

-

Fill the boiling flask with 250-500 mL of the chosen extraction solvent.

-

Assemble the Soxhlet apparatus and connect the condenser to a cold water supply.

-

Heat the solvent in the boiling flask using a heating mantle to initiate boiling. The solvent vapor will travel up to the condenser, liquefy, and drip into the thimble containing the plant material.

-

Allow the extraction to proceed for 6-24 hours. The optimal extraction time depends on the plant material and solvent, and is typically determined when the solvent in the siphon arm becomes colorless.[10]

-

After extraction, allow the apparatus to cool down.

-

Remove the boiling flask containing the extract.

-

Concentrate the extract by removing the solvent using a rotary evaporator at a temperature below 40 °C to avoid degradation of the target compounds.

-

Dry the resulting crude extract under a stream of nitrogen or in a vacuum desiccator.

-

Store the crude extract at 4 °C in a sealed, light-protected container until further processing.

-

5.2. Isolation of this compound

Column chromatography is a widely used technique for the purification of individual compounds from a crude plant extract.

Protocol: Column Chromatography

-

Apparatus and Reagents:

-

Glass chromatography column.

-

Stationary phase: Silica (B1680970) gel (60-120 mesh) is a common choice for the separation of diterpenes.

-

Mobile phase: A gradient of non-polar to polar solvents is typically used. A common starting point is a mixture of n-hexane and ethyl acetate, with the polarity gradually increased by increasing the proportion of ethyl acetate. For example, starting with 100% n-hexane and gradually increasing to a 9:1 or 8:2 mixture of n-hexane:ethyl acetate.

-

Collection vials or test tubes.

-

Thin Layer Chromatography (TLC) plates and developing chamber for monitoring the separation.

-

-

Procedure:

-

Column Packing:

-

Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% n-hexane).

-

Pour the slurry into the chromatography column, ensuring even packing without any air bubbles.

-

Allow the silica gel to settle, and then add a layer of sand on top to protect the stationary phase.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of the initial mobile phase.

-

Carefully load the dissolved sample onto the top of the column.

-

-

Elution:

-

Begin eluting the column with the initial mobile phase, collecting the eluate in fractions.

-

Gradually increase the polarity of the mobile phase by increasing the concentration of the more polar solvent (e.g., ethyl acetate).

-

-

Fraction Analysis:

-

Monitor the separation by spotting each collected fraction on a TLC plate and developing it in an appropriate solvent system.

-

Visualize the spots on the TLC plate under UV light or by using a suitable staining reagent.

-

Combine the fractions that contain the pure compound of interest (this compound will be in the less polar fractions).

-

-

Solvent Removal:

-

Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the isolated this compound.

-

-

5.3. Quantification of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques for the identification and quantification of this compound.

Protocol: Quantification by GC-MS

-

Instrumentation and Conditions:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Capillary column: A non-polar column such as a DB-5ms or HP-5ms is suitable for the separation of diterpenes.

-

Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector temperature: 250 °C.

-

Oven temperature program: A typical program would be to start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 5-10 °C/min.

-

Mass spectrometer settings: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-500.

-

-

Sample and Standard Preparation:

-

Prepare a stock solution of a pure this compound standard of known concentration in a suitable solvent (e.g., n-hexane).

-

Create a series of calibration standards by diluting the stock solution to different concentrations.

-

Prepare the sample for analysis by dissolving a known amount of the crude extract or isolated fraction in the same solvent.

-

-

Analysis:

-

Inject the calibration standards into the GC-MS to generate a calibration curve by plotting the peak area against the concentration.

-

Inject the sample solution.

-

Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum compared to the standard.

-

Quantify the amount of this compound in the sample by using the calibration curve.

-

Protocol: Quantification by HPLC-DAD

-

Instrumentation and Conditions:

-

High-performance liquid chromatograph with a Diode Array Detector (HPLC-DAD).

-

Column: A reversed-phase C18 column is commonly used for the separation of diterpenoids.

-

Mobile phase: A gradient elution with a mixture of acetonitrile (B52724) and water, often with the addition of a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Flow rate: Typically 1 mL/min.

-

Column temperature: Maintained at a constant temperature (e.g., 30 °C).

-

Detection wavelength: The DAD can monitor a range of wavelengths; this compound has a UV absorbance maximum that can be used for detection and quantification.

-

-

Sample and Standard Preparation:

-

Prepare a stock solution and calibration standards of pure this compound in the mobile phase.

-

Prepare the sample by dissolving the extract or fraction in the mobile phase and filtering it through a 0.45 µm syringe filter.

-

-

Analysis:

-

Inject the standards to construct a calibration curve.

-

Inject the sample.

-

Identify and quantify the this compound peak in the sample chromatogram based on its retention time and UV spectrum compared to the standard.

-

Caption: General experimental workflow for this compound extraction and analysis.

Conclusion

This compound stands as a pivotal molecule in the rich and diverse world of plant secondary metabolites. Its widespread occurrence, particularly in conifers and the Lamiaceae family, underscores its ecological significance as a defensive agent and its potential as a precursor for pharmacologically active compounds. This guide has provided a detailed overview of the natural sources, biosynthesis, and distribution of this compound, along with comprehensive experimental protocols for its study. The presented information, including the quantitative data and pathway diagrams, aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary to explore and exploit the potential of this compound and its derivatives. Further research into the quantitative distribution of this compound across a broader range of plant species and the elucidation of the intricate regulatory networks governing its biosynthesis will undoubtedly open new avenues for its application in medicine and industry.

References

- 1. Regulation of Oleoresinosis in Grand Fir (Abies grandis) : Differential Transcriptional Control of Monoterpene, Sesquiterpene, and Diterpene Synthase Genes in Response to Wounding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of Oleoresinosis in Grand Fir (Abies grandis) (Coordinate Induction of Monoterpene and Diterpene Cyclases and Two Cytochrome P450-Dependent Diterpenoid Hydroxylases by Stem Wounding) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diterpene resin acid biosynthesis in loblolly pine (Pinus taeda): functional characterization of abietadiene/levopimaradiene synthase (PtTPS-LAS) cDNA and subcellular targeting of PtTPS-LAS and abietadienol/abietadienal oxidase (PtAO, CYP720B1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GC-MS Analysis and Biological Activities of Algerian Salvia microphylla Essential Oils [scielo.org.mx]

- 5. High-Throughput 1H-Nuclear Magnetic Resonance-Based Screening for the Identification and Quantification of Heartwood Diterpenic Acids in Four Black Pine (Pinus nigra Arn.) Marginal Provenances in Greece - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. asianpubs.org [asianpubs.org]

- 8. phcogj.com [phcogj.com]

- 9. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 10. researchgate.net [researchgate.net]

The intricate Pathway of Abietatriene Biosynthesis in Coniferous Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abietatriene and its derivatives, abietane-type diterpenoids, form a significant class of secondary metabolites in coniferous species. These compounds are principal components of oleoresin, a defensive secretion that protects the plant against herbivores and pathogens. Beyond their ecological role, abietane (B96969) diterpenoids have garnered considerable interest in the pharmaceutical industry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. A thorough understanding of the biosynthetic pathway of this compound is paramount for its potential biotechnological production and for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway in conifers, detailing the enzymatic steps, summarizing key quantitative data, and outlining relevant experimental protocols.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step enzymatic process that originates from the general isoprenoid pathway. The core of this pathway involves the cyclization of the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP), and subsequent oxidative modifications by cytochrome P450 monooxygenases.

The initial committed step is the conversion of GGPP, a 20-carbon isoprenoid, into the bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP). This reaction is catalyzed by the enzyme copalyl diphosphate synthase (CPS) . In many coniferous species, this CPS activity is part of a bifunctional enzyme known as abietadiene synthase (AS) .

The second crucial step, also catalyzed by abietadiene synthase in its second active site, is the ionization of (+)-CPP and its subsequent cyclization and rearrangement to form a mixture of diterpene olefins. The primary products of this reaction are various isomers of abietadiene, including levopimaradiene, neoabietadiene, and palustradiene, alongside abietadiene itself. The relative proportions of these products can be influenced by factors such as pH.[1]

Finally, the abietadiene isomers undergo a series of oxidation reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs) , to introduce functional groups onto the abietane skeleton. These oxidations typically occur at the C18 position, leading to the formation of alcohols, aldehydes, and ultimately carboxylic acids, which are major constituents of resin acids.[2] The aromatization of the C-ring to form this compound is a key step in the biosynthesis of many biologically active diterpenoids.

Signaling Pathway Diagram

Quantitative Data

The enzymatic reactions in the this compound biosynthesis pathway have been characterized to varying extents. Below is a summary of the available quantitative data for key enzymes.

Table 1: Product Distribution of Abietadiene Synthase from Abies grandis

| Product | Relative Abundance (%) |

| Levopimaradiene | ~33 |

| Neoabietadiene | ~33 |

| Abietadiene | ~33 |

| Other minor products | < 1 |

Data is derived from studies on the recombinant "pseudomature" enzyme, which closely mimics the native enzyme's activity. The distribution can be influenced by pH.[1][3]

Table 2: Apparent Kinetic Parameters of Sitka Spruce CYP720B4 with Diterpene Substrates

| Substrate | Apparent Km (µM) | Apparent kcat (s-1) | Apparent kcat/Km (s-1µM-1) |

| Abietadiene | 1.3 ± 0.2 | 0.43 ± 0.02 | 0.33 |

| Levopimaradiene | 1.5 ± 0.3 | 0.51 ± 0.03 | 0.34 |

| Neoabietadiene | 2.1 ± 0.4 | 0.62 ± 0.05 | 0.30 |

| Palustradiene | 1.8 ± 0.3 | 0.48 ± 0.03 | 0.27 |

| Dehydroabietane | 2.5 ± 0.5 | 0.75 ± 0.07 | 0.30 |

Data from in vitro assays with recombinant CYP720B4 from Sitka spruce.[2] It is important to note that these are apparent kinetic parameters and can be influenced by factors such as the solubility of the hydrophobic substrates.

Experimental Protocols

This section provides an overview of the methodologies for key experiments involved in studying the this compound biosynthesis pathway.

Heterologous Expression and Purification of Recombinant Enzymes

Objective: To produce and purify active recombinant enzymes (e.g., abietadiene synthase, cytochrome P450s) for in vitro characterization.

General Workflow:

Methodology:

-

cDNA Synthesis: Total RNA is extracted from conifer tissues (e.g., needles, bark) and reverse transcribed to synthesize cDNA.

-

Gene Amplification and Cloning: The full-length coding sequence of the target enzyme is amplified from the cDNA using gene-specific primers. The amplified product is then cloned into a suitable expression vector, often containing a purification tag (e.g., His-tag).

-

Heterologous Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced, typically by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG), and cultures are grown at a reduced temperature (e.g., 16-20°C) to enhance protein solubility.

-

Protein Purification: Cells are harvested and lysed. The recombinant protein is purified from the cell lysate using affinity chromatography (e.g., nickel-nitrilotriacetic acid (Ni-NTA) agarose (B213101) for His-tagged proteins). The purity of the enzyme is assessed by SDS-PAGE.

In Vitro Enzyme Assays

Objective: To determine the activity and product profile of the purified recombinant enzymes.

a) Abietadiene Synthase Assay:

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5 mM DTT).

-

Substrate: Add the substrate, geranylgeranyl diphosphate (GGPP), to the reaction mixture.

-

Enzyme Addition: Initiate the reaction by adding the purified abietadiene synthase.

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Product Extraction: Stop the reaction and extract the diterpene products with an organic solvent (e.g., hexane (B92381) or diethyl ether).

-

Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS).

b) Cytochrome P450 Assay:

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4) containing the purified cytochrome P450, a P450 reductase, and a source of electrons (NADPH).

-

Substrate: Add the diterpene substrate (e.g., abietadiene) to the reaction mixture.

-

Initiation: Start the reaction by adding NADPH.

-

Incubation: Incubate at an optimal temperature (e.g., 30°C) with shaking.

-

Product Extraction: Extract the products with an appropriate organic solvent (e.g., ethyl acetate).

-

Analysis: Analyze the products by GC-MS or HPLC.

GC-MS Analysis of Diterpenoids

Objective: To identify and quantify the diterpenoid products of enzyme assays or extracts from plant tissues.

Methodology:

-

Sample Preparation: The extracted and dried diterpenoid samples are resuspended in a suitable solvent (e.g., hexane). For the analysis of resin acids, derivatization (e.g., methylation with diazomethane (B1218177) or silylation with BSTFA) is often required to increase their volatility.

-

GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column suitable for terpene analysis (e.g., DB-5ms). A temperature gradient is used to separate the different diterpenoid isomers.

-

MS Detection: The separated compounds are detected by a mass spectrometer. The identification of individual diterpenoids is based on their retention times and comparison of their mass spectra with those of authentic standards and/or spectral libraries.

-

Quantification: Quantification can be achieved by using an internal standard and generating calibration curves with known concentrations of authentic standards.

Conclusion

The biosynthesis of this compound in coniferous species is a well-defined pathway involving a series of enzymatic reactions that convert the primary metabolite GGPP into a diverse array of abietane-type diterpenoids. The key enzymes, abietadiene synthase and cytochrome P450 monooxygenases, play crucial roles in generating the structural diversity of these compounds. While significant progress has been made in elucidating this pathway, further research is needed to fully characterize the kinetics and regulation of all the enzymes involved. The methodologies outlined in this guide provide a framework for researchers to further investigate this fascinating and pharmaceutically important biosynthetic pathway. A deeper understanding of this compound biosynthesis will undoubtedly facilitate the metabolic engineering of microorganisms for the sustainable production of valuable diterpenoids and the discovery of new drug leads.

References

- 1. Diterpene Resin Acids and Olefins in Calabrian Pine (Pinus nigra subsp. laricio (Poiret) Maire) Oleoresin: GC-MS Profiling of Major Diterpenoids in Different Plant Organs, Molecular Identification and Expression Analysis of Diterpene Synthase Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evolution of Diterpene Metabolism: Sitka Spruce CYP720B4 Catalyzes Multiple Oxidations in Resin Acid Biosynthesis of Conifer Defense against Insects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Abietadiene synthase from grand fir (Abies grandis): characterization and mechanism of action of the "pseudomature" recombinant enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological Activities of Abietatriene and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abietatriene and its analogs, a class of abietane (B96969) diterpenoids, have garnered significant attention in the scientific community for their diverse and potent biological activities. These naturally occurring compounds, primarily found in coniferous plants, exhibit a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects. This technical guide provides an in-depth overview of the biological activities of this compound and its prominent analogs, such as dehydroabietic acid, ferruginol, sugiol, and honokiol. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the key biological activities of this compound and its analogs, providing a comparative overview of their potency.

Table 1: Anticancer and Cytotoxic Activities (IC50 values in µM)

| Compound/Analog | Cell Line | Activity | IC50 (µM) | Reference(s) |

| Dehydroabietic Acid Derivatives | ||||

| Compound 22f | HeLa (Cervical Cancer) | Cytotoxicity | 7.76 ± 0.98 | [1] |

| Compound 28e | SK-OV-3 (Ovarian Cancer) | Cytotoxicity | 1.79 ± 0.43 | [1] |

| Compound 30n | HeLa (Cervical Cancer) | Cytotoxicity | 6.58 ± 1.11 | [1] |

| Compound 77b | SMMC-7721 (Hepatocellular Carcinoma) | Cytotoxicity | 0.72 ± 0.09 | [1][2] |

| Compound 77b | MCF-7 (Breast Cancer) | Cytotoxicity | 1.78 ± 0.36 | [2] |

| Compound 77b | HeLa (Cervical Cancer) | Cytotoxicity | 1.08 ± 0.12 | [2] |

| Compound 80j | SMMC-7721 (Hepatocellular Carcinoma) | Cytotoxicity | 0.08 - 0.42 | [1] |

| DHA-Chalcone Hybrid 33 | MCF-7 (Breast Cancer) | Antiproliferative | 2.21 | [3] |

| DHA-Chalcone Hybrid 33 | MDA-MB-231 (Breast Cancer) | Antiproliferative | 4.5 | [3] |

| DHA-Chalcone Hybrid 41 | MCF-7 (Breast Cancer) | Antiproliferative | 3.1 | [3] |

| DHA-Chalcone Hybrid 43 | MCF-7 (Breast Cancer) | Antiproliferative | 2.8 | [3] |

| DHA-Chalcone Hybrid 44 | MCF-7 (Breast Cancer) | Antiproliferative | 2.9 | [3] |

| Pygmaeocin B (5) | HT29 (Colon Cancer) | Cytotoxicity | 6.69 ± 1.2 (µg/mL) | [4] |

| Orthoquinone (13) | HT29 (Colon Cancer) | Cytotoxicity | 2.7 ± 0.8 (µg/mL) | [4] |

| Ferruginol & Analogs | ||||

| Ferruginol | AGS (Gastric Cancer) | Cytotoxicity | 24 | [5] |

| Ferruginol | MRC-5 (Fibroblasts) | Cytotoxicity | 26 | [5] |

| Ferruginol | Human Lung Fibroblasts | Cytotoxicity | 29-39 | [6] |

| Sugiol | ||||

| Sugiol | MIA PaCa-2 (Pancreatic Cancer) | Cytotoxicity | 17.9 - 32.5 | [7] |

| Honokiol | ||||

| Honokiol | Transformed Barrett's Epithelial Cells | Proapoptotic | - | [8] |

Table 2: Antimicrobial Activities (MIC values)

| Compound/Analog | Microorganism | Activity | MIC (µg/mL) | Reference(s) |

| Dehydroabietic Acid Derivatives | ||||

| Compound 17p | Staphylococcus aureus | Antibacterial | 1.9 | [9] |

| Compound 17p | Bacillus subtilis | Antibacterial | 1.9 | [9] |

| Ferruginol & Analogs | ||||

| Compound 59 | Staphylococcus aureus | Antibacterial | 1.0 | [10] |

| Compound 59 | Bacillus subtilis | Antibacterial | 20.0 | [10] |

| Compound 59 | Streptomyces scabies | Antibacterial | 1.0 | [10] |

| Sugiol | ||||

| Sugiol | Candida albicans | Antifungal | 125 - 250 | [11] |

| Sugiol | Candida glabrata | Antifungal | 500 - 1000 | [11] |

| Sugiol | Candida tropicalis | Antifungal | 125 - 250 | [11] |

| Sugiol | Candida parapsilosis | Antifungal | 250 - 500 | [11] |

| Sugiol | Candida guilliermondii | Antifungal | 500 - 1000 | [11] |

Table 3: Anti-inflammatory and Antioxidant Activities (IC50 values)

| Compound/Analog | Assay | Activity | IC50 (µM or µg/mL) | Reference(s) |

| Dehydroabietic Acid | NF-κB and AP-1 pathways | Anti-inflammatory | - | [12] |

| Ferruginol | DPPH radical scavenging | Antioxidant | 116.12 µg/mL | [10] |

| Ferruginol | Human erythrocyte membrane lipoperoxidation | Antioxidant | 1.4 µM | [5] |

| Ferruginan | Heat-induced hemolysis | Anti-inflammatory | 53.91 µM | [13] |

| Sugiol | DPPH radical scavenging | Antioxidant | Low activity | [14] |

| Abietic Acid | NF-κB, PI3K/AKT pathways | Anti-inflammatory | - | [15] |

Signaling Pathways and Mechanisms of Action

This compound and its analogs exert their biological effects through the modulation of various signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways involved.

Honokiol's Inhibition of the STAT3 Signaling Pathway

Caption: Honokiol inhibits STAT3 signaling by inhibiting upstream kinases and inducing the phosphatase SHP-1.

Ferruginol's Modulation of MAPK and PI3K/AKT Signaling Pathways

Caption: Ferruginol suppresses cancer cell growth by inhibiting the MAPK and PI3K/AKT signaling pathways.

Honokiol's Inhibition of the NF-κB Signaling Pathway

Caption: Honokiol exerts anti-inflammatory effects by inhibiting the IKK complex in the NF-κB pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of this compound and its analogs.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[6][16][17][18][19]

Materials:

-

96-well plates

-

Test compound (this compound analog)

-

Cell culture medium

-

MTT solution (5 mg/mL in PBS, filter-sterilized)[17]

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label like FITC. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[7][9][20]

Materials:

-

Flow cytometer

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Test compound

Procedure:

-

Cell Treatment: Treat cells with the test compound at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by centrifugation and wash them twice with cold PBS.

-

Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

Principle: The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

Materials:

-

96-well microplates

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound

-

Positive control (standard antibiotic/antifungal)

-

Negative control (broth only)

-

Microplate reader or visual inspection

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture.

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the absorbance at 600 nm.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[3][10][21]

Materials:

-

DPPH solution (e.g., 0.1 mM in methanol)

-

Test compound

-

Positive control (e.g., Ascorbic acid or Trolox)

-

Methanol (B129727) or ethanol

-

96-well plate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Sample Preparation: Prepare various concentrations of the test compound and the positive control in methanol or ethanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the sample or control solution to 100 µL of the DPPH working solution. For the blank, use 100 µL of the solvent instead of the sample.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC50 value, which is the concentration of the sample that scavenges 50% of the DPPH radicals.

Anti-inflammatory Activity Assay (NF-κB Luciferase Reporter Assay)

Principle: This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation. Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB-responsive promoter. Upon stimulation with an inflammatory agent (e.g., TNF-α), activated NF-κB binds to the promoter and drives luciferase expression, which can be quantified by measuring luminescence. Inhibitors of the NF-κB pathway will reduce luciferase activity.[13][22][23][24][25]

Materials:

-

Cells (e.g., HEK293T or RAW 264.7)

-

NF-κB luciferase reporter plasmid

-

Transfection reagent

-

Inflammatory stimulus (e.g., TNF-α)

-

Test compound

-

Luciferase assay system (substrate and buffer)

-

Luminometer

Procedure:

-

Cell Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

-

Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with the inflammatory agent (e.g., 10 ng/mL TNF-α) for 6-8 hours.

-

Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity by the test compound relative to the stimulated control and determine the IC50 value.

Conclusion

This compound and its analogs represent a promising class of natural products with a broad range of biological activities. The quantitative data and mechanistic insights provided in this guide highlight their potential as lead compounds for the development of novel therapeutics for various diseases, including cancer, inflammatory disorders, and infectious diseases. The detailed experimental protocols offer a practical resource for researchers to further investigate the pharmacological properties of these fascinating molecules. Further research is warranted to fully elucidate their mechanisms of action, evaluate their efficacy and safety in preclinical and clinical studies, and explore their structure-activity relationships to guide the design of more potent and selective analogs.

References

- 1. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. 2.4.1. DPPH Radical Scavenging Activity (DPPH Assay) [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. biologi.ub.ac.id [biologi.ub.ac.id]

- 8. pure.dongguk.edu [pure.dongguk.edu]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rombio.unibuc.ro [rombio.unibuc.ro]

- 12. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. Anti-inflammatory activity of sugiol, a diterpene isolated from Calocedrus formosana bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Anticancer activities of natural abietic acid [frontiersin.org]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. MTT assay protocol | Abcam [abcam.com]

- 18. broadpharm.com [broadpharm.com]

- 19. benchchem.com [benchchem.com]

- 20. kumc.edu [kumc.edu]

- 21. 2.5. DPPH radical scavenging activity assay [bio-protocol.org]

- 22. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. indigobiosciences.com [indigobiosciences.com]

- 25. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

Unveiling Abietatriene: A Technical Guide to its Historical Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abietatriene, a diterpene hydrocarbon with the chemical formula C₂₀H₃₀, represents a core structural motif within the broader class of abietane (B96969) diterpenoids.[1] These compounds, isolated from various terrestrial plant sources, have garnered significant interest from the medicinal and pharmacological communities due to their diverse and potent biological activities. This technical guide provides an in-depth exploration of the historical discovery and isolation of the parent hydrocarbon, abieta-8,11,13-triene, presenting key data, detailed experimental protocols, and visual representations of relevant workflows and biological contexts. While many derivatives were known earlier, the parent this compound was first isolated in the early 1970s.

Historical Discovery

The journey to identifying the fundamental this compound structure is intertwined with the study of resin acids. Its more functionalized relative, dehydroabietic acid, was known much earlier, having been initially obtained from chemical studies of abietic acid. Ferruginol, another key aromatic abietane, was first isolated in 1939 from the resin of the Miro tree (Podocarpus ferrugineus).

The parent hydrocarbon, abieta-8,11,13-triene , was first isolated and characterized in the early 1970s from Podocarpus ferrugineus and Thujopsis dolabrata. These discoveries were crucial in providing the foundational understanding of the chemical diversity and biosynthetic pathways of abietane diterpenoids.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for abieta-8,11,13-triene and a representative derivative, providing a comparative overview of their properties.

Table 1: Physicochemical Properties of Abieta-8,11,13-triene

| Property | Value | Source |

| Molecular Formula | C₂₀H₃₀ | [1] |

| Molar Mass | 270.46 g/mol | [1] |

| Boiling Point | 345-346 °C (estimated) | |

| Specific Rotation [α]D | Not available |

Table 2: Spectroscopic Data for Abieta-8,11,13-triene

| Technique | Key Signals | Source |

| ¹H NMR (CDCl₃) | δ ~6.8-7.2 (m, 3H, Ar-H), ~2.8 (m, 1H, CH(CH₃)₂), ~1.2 (d, 6H, CH(CH₃)₂), ~0.9-1.0 (m, 9H, 3 x CH₃) | |

| ¹³C NMR (CDCl₃) | δ ~147, ~145, ~134, ~126, ~124, ~123 (aromatic C), ~38, ~37, ~33, ~30, ~25, ~24, ~21, ~19, ~18 (aliphatic C) | |

| Mass Spec (m/z) | 270 (M+), 255, 227, 199, 157 |

Experimental Protocols

Isolation of Abieta-8,11,13-triene from Pinus Species (General Protocol)

1. Extraction:

-

Air-dried and powdered plant material (e.g., heartwood or bark of Pinus species) is subjected to exhaustive extraction with a non-polar solvent such as n-hexane or petroleum ether in a Soxhlet apparatus for 48-72 hours.

-

The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.

2. Fractionation:

-

The crude hexane (B92381) extract is subjected to column chromatography over silica (B1680970) gel.

-

Elution is performed with a gradient of increasing polarity, starting with pure n-hexane and gradually introducing ethyl acetate (B1210297).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate mobile phase and visualized with an appropriate staining agent (e.g., vanillin-sulfuric acid).

3. Purification:

-

Fractions containing the compound of interest (identified by comparison with a standard or by spectroscopic analysis) are combined and further purified by repeated column chromatography or by preparative high-performance liquid chromatography (HPLC).

-

Pure abieta-8,11,13-triene is obtained as a colorless oil.

4. Characterization:

-

The structure of the isolated compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison of the data with published values.

Visualizations

Experimental Workflow for Isolation

Caption: Figure 1. General Workflow for the Isolation of this compound.

Biosynthetic Pathway of this compound

References

Abietatriene as a plant metabolite and its ecological role

An In-depth Technical Guide on Abietatriene: A Key Plant Metabolite in Ecological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a tricyclic aromatic diterpene, is a significant secondary metabolite in the plant kingdom, particularly prevalent in conifers and various species of the Lamiaceae family.[1][2] Derived from the abietane (B96969) skeleton, this compound is a crucial intermediate in the biosynthesis of a wide array of bioactive diterpenoids, including resin acids and pharmacologically active substances. Its ecological role is multifaceted, serving as a potent defense chemical against herbivores and pathogens, and its derivatives are implicated in complex plant signaling pathways such as Systemic Acquired Resistance (SAR). This technical guide provides a comprehensive overview of this compound, detailing its biosynthesis, ecological functions, and the analytical methodologies employed for its study. Quantitative data are presented for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding for researchers in phytochemistry, chemical ecology, and drug discovery.

Biosynthesis of this compound

The biosynthesis of this compound, like all diterpenoids, originates from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). In higher plants, the precursors for GGPP, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), are primarily synthesized via the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[3] While the core pathway is conserved, the specific enzymatic steps leading to the abietane skeleton can vary between plant families.

1.1. Pathway in Lamiaceae (e.g., Salvia species)

In many Lamiaceae species, the biosynthesis of this compound is a multi-step enzymatic process that begins with the cyclization of GGPP:

-

GGPP to (+)-Copalyl Diphosphate (B83284) (CPP): The class II diterpene synthase, copalyl diphosphate synthase (CPPS), catalyzes the initial protonation-initiated cyclization of the linear GGPP molecule to form the bicyclic intermediate, (+)-CPP.[3][4]

-

(+)-CPP to Miltiradiene (B1257523): A class I diterpene synthase, specifically a miltiradiene synthase (MiS), then facilitates the ionization of the diphosphate moiety from (+)-CPP and a subsequent secondary cyclization and rearrangement to form the tricyclic diterpene hydrocarbon, miltiradiene.[3][4]

-

Miltiradiene to this compound: The final step, the formation of the aromatic C-ring characteristic of this compound, occurs through the spontaneous, non-enzymatic oxidation of miltiradiene.[3][5][6]

1.2. Pathway in Conifers (e.g., Abies, Pinus species)

In conifers, the pathway to abietane skeletons is a cornerstone of their defensive oleoresin production.[7]

-

GGPP to Abietadiene Isomers: A bifunctional enzyme, abietadiene synthase (AS), carries out a two-step reaction.[8][9][10] First, its class II active site catalyzes the conversion of GGPP to the (+)-CPP intermediate. This intermediate is then channeled to the class I active site within the same enzyme, where it is cyclized to a mixture of abietadiene isomers, including abieta-7,13-diene (B1201553), levopimaradiene, and neoabietadiene.[10]

-

Formation of Aromatic Derivatives: this compound and other aromatic abietanes like dehydroabietic acid are formed through subsequent enzymatic oxidations of these abietadiene precursors.[11] For instance, abieta-7,13-diene can be hydroxylated by a cytochrome P450-dependent monooxygenase.[11]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C20H30 | CID 6432211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Boosting the Synthesis of Pharmaceutically Active Abietane Diterpenes in S. sclarea Hairy Roots by Engineering the GGPPS and CPPS Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Boosting the Synthesis of Pharmaceutically Active Abietane Diterpenes in S. sclarea Hairy Roots by Engineering the GGPPS and CPPS Genes [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Diterpenoid resin acid biosynthesis in conifers: enzymatic cyclization of geranylgeranyl pyrophosphate to abietadiene, the precursor of abietic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Abietadiene synthase - Wikipedia [en.wikipedia.org]

- 9. pnas.org [pnas.org]

- 10. Abietadiene synthase from grand fir (Abies grandis): characterization and mechanism of action of the "pseudomature" recombinant enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. creative-enzymes.com [creative-enzymes.com]

An In-depth Technical Guide to the Spectroscopic Data of Abietatriene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key spectroscopic data for abietatriene (abieta-8,11,13-triene), a diterpene of significant interest in chemical and pharmaceutical research. The information is presented in a structured format to facilitate easy access and comparison for researchers and professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: ¹H NMR Spectroscopic Data of this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.18 | d | 8.3 | H-11 |

| 6.98 | d | 8.3 | H-12 |

| 6.87 | s | H-14 | |

| 2.85-2.95 | m | H-7 | |

| 2.83 | septet | 6.9 | H-15 |

| 2.25 | m | H-1α | |

| 1.85 | m | H-6 | |

| 1.73 | m | H-2 | |

| 1.65 | m | H-5 | |

| 1.50 | m | H-3 | |

| 1.29 | s | H-20 | |

| 1.24 | d | 6.9 | H-16, H-17 |

| 1.23 | s | H-19 | |

| 0.95 | s | H-18 |

Table 2: ¹³C NMR Spectroscopic Data of this compound (CDCl₃) [1]

| Chemical Shift (δ) ppm | Carbon Atom |

| 146.9 | C-9 |

| 145.5 | C-13 |

| 134.6 | C-8 |

| 126.8 | C-12 |

| 124.2 | C-11 |

| 123.9 | C-14 |

| 49.8 | C-5 |

| 38.6 | C-10 |

| 37.8 | C-1 |

| 33.4 | C-4 |

| 33.3 | C-18 |

| 30.1 | C-7 |

| 25.2 | C-20 |

| 24.0 | C-16, C-17 |

| 21.6 | C-19 |

| 19.2 | C-2 |

| 18.8 | C-6 |

Table 3: Infrared (IR) Spectroscopic Data of this compound

| Wavenumber (cm⁻¹) | Interpretation |

| ~3040 | Aromatic C-H stretch |

| 2955, 2925, 2865 | Aliphatic C-H stretch |

| 1610, 1500 | Aromatic C=C stretch |

| 1460, 1380 | C-H bend |

| 880, 820 | Aromatic C-H out-of-plane bend |

Table 4: Mass Spectrometry (MS) Data of this compound

| m/z | Relative Intensity (%) | Interpretation |

| 270 | 45 | [M]⁺ (Molecular Ion) |

| 255 | 100 | [M - CH₃]⁺ |

| 199 | 20 | [M - C₅H₁₁]⁺ |

| 185 | 15 | [M - C₆H₁₃]⁺ |

| 159 | 25 | |

| 145 | 30 |

Experimental Protocols

The following sections detail the general methodologies used to obtain the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of diterpenoids.

2.1 NMR Spectroscopy

-

Sample Preparation: A sample of pure this compound (typically 5-10 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Data acquisition parameters typically include a spectral width of 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument, operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument). A spectral width of 200-220 ppm is used. Proton decoupling is employed to simplify the spectrum and enhance sensitivity. A larger number of scans is typically required compared to ¹H NMR.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent signal of CDCl₃ at 77.16 ppm for ¹³C NMR.

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of neat this compound (if it is a liquid at room temperature) is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. If the sample is a solid, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

-

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

2.3 Mass Spectrometry (MS)

-

Sample Introduction and Ionization: this compound is typically analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). A dilute solution of the sample in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) is injected into the GC. The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5). The separated components then enter the mass spectrometer. Electron Ionization (EI) at 70 eV is the most common ionization method for this type of compound.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Data Analysis: The mass spectrum is a plot of the relative abundance of ions versus their m/z values. The molecular ion peak ([M]⁺) provides the molecular weight of the compound. The fragmentation pattern provides structural information, as characteristic fragments are formed from the molecular ion.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Caption: General workflow for the isolation and spectroscopic characterization of this compound.

References

Abietatriene structure-activity relationship studies

An In-depth Technical Guide to Abietatriene Structure-Activity Relationship (SAR) Studies

For Researchers, Scientists, and Drug Development Professionals

This compound, a tricyclic diterpene, and its derivatives represent a promising class of natural products with a wide spectrum of biological activities. Extensive research has highlighted their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives, summarizing quantitative data, detailing key experimental protocols, and visualizing critical biological pathways and workflows to aid in the rational design of new therapeutic agents.

Core Structure-Activity Relationship Insights

The biological efficacy of this compound derivatives is intricately linked to their chemical architecture. Key structural modifications on the abietane (B96969) skeleton significantly influence their potency and selectivity.

-

Anticancer Activity : The presence of a p-quinone moiety in the C-ring is a critical feature for cytotoxicity against various cancer cell lines.[1][2] Specifically, an orthoquinone functionality is a key pharmacophore.[2][3] Furthermore, oxygenation at the C-7 position, particularly with a carbonyl group, enhances cytotoxic activity.[4] Modifications at the C-18 position also play a role; introducing an aldehyde group can improve bioactivity, whereas an acid or alcohol group tends to decrease it.[5] The mechanism of action often involves the induction of apoptosis through the intrinsic pathway, cell cycle arrest, and modulation of key signaling pathways like PI3K/AKT/mTOR.[3][6][7]

-

Antimicrobial Activity : this compound derivatives have demonstrated pronounced activity against a range of bacteria, including drug-resistant strains.[8][9] The activity is generally more potent against Gram-positive than Gram-negative bacteria.[8] The introduction of N-acylhydrazone or N-substituted dibenzo-carbazole moieties to the dehydroabietic acid (a common this compound) scaffold has yielded compounds with potent inhibitory activity, sometimes comparable to reference antibiotics like amikacin.[8]

-

Anti-inflammatory Activity : Several this compound derivatives exhibit significant anti-inflammatory properties by inhibiting the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in macrophages.[2][10][11] Pygmaeocin B, a rearranged abietane with an orthoquinone group, has shown particularly high anti-inflammatory potential.[12][13]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data for various this compound derivatives, providing a basis for SAR comparison.

Table 1: Anticancer Activity of this compound Derivatives (IC₅₀)

| Compound | Cancer Cell Line | Cancer Type | IC₅₀ | Reference |

| 7α-acetylhorminone | HCT116 | Colon Cancer | 18 µM | [4] |

| 7α-acetylhorminone | MDA-MB-231 | Breast Cancer | 44 µM | [4] |

| Pygmaeocin B (5) | HT29 | Colon Cancer | 6.69 µg/mL | [2][3] |

| Orthoquinone (13) | HT29 | Colon Cancer | 2.7 µg/mL | [2][3] |

| Pygmaeocin B (5) | HepG2 | Liver Cancer | 8.98 µg/mL | [2] |

| Orthoquinone (13) | HepG2 | Liver Cancer | 5.58 µg/mL | [2] |

| Compound 1 (from S. multicaulis) | CCRF-CEM | Leukemia | 15.32 µM | [14] |

| Compound 6 (from S. multicaulis) | CEM-ADR5000 | Multidrug-Resistant Leukemia | 4.13 µM | [14] |

| Dehydroabietic Acid Derivative (74b) | SMMC-7721 | Liver Cancer | 0.36 µM | [15] |

| Dehydroabietic Acid Derivative (74e) | HepG2 | Liver Cancer | 0.12 µM | [15] |

| Dehydroabietic Acid-Chalcone Hybrid (33) | MCF-7 | Breast Cancer | 2.21 µM | [15] |

Table 2: Antimicrobial Activity of this compound Derivatives (MIC)

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 16j (DHA derivative) | S. aureus | 0.9 - 15.6 | [8] |

| Compound 16r (DHA derivative) | B. subtilis | 0.9 - 15.6 | [8] |

| Compound 17p (DHA derivative) | S. aureus / B. subtilis | 1.9 | [8] |

| Compound 17l, 17n, 17p | E. coli / P. fluorescens | 3.9 - 7.8 | [8] |

| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate | Methicillin-resistant S. aureus | 8 | [16] |

| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate | S. epidermidis / S. mitis | 8 | [16] |

| Compound 27 (Rearranged Abietane) | E. coli / P. aeruginosa | 11.7 | [9][17] |

| Compound 27 (Rearranged Abietane) | S. aureus | 23.4 | [9][17] |

| Compound 30 (Rearranged Abietane) | S. aureus | 46.9 | [9][17] |

| Hexane/EtOAc Fraction (70:30) | C. krusei | 31.2 | [18] |

Table 3: Anti-inflammatory Activity of this compound Derivatives

| Compound | Assay | IC₅₀ | Reference |

| Pygmaeocin B (5) | NO Inhibition (LPS-stimulated RAW 264.7) | 33.0 ng/mL | [12][13] |

| Compound 2 (from N. bracteata) | NO Inhibition (LPS-stimulated RAW 264.7) | 19.2 µM | [11] |

| Compound 4 (from N. bracteata) | NO Inhibition (LPS-stimulated RAW 264.7) | 18.8 µM | [11] |

| Abietic Acid | PGE2 Production (A23187-stimulated macrophages) | >100 µM (inhibition only at high doses) | [10] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. The following are protocols for key experiments cited in the literature.

Protocol 1: MTT Assay for Cytotoxicity Assessment

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[15][19]

-

Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[15]

-

Compound Treatment : Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[19]

-

Incubation : Incubate the plate for a specified period (e.g., 48 or 72 hours).[15]

-

MTT Addition : Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, protected from light.[15][19]

-

Formazan (B1609692) Solubilization : Carefully remove the supernatant. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.[15][19]

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[15]

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.